

peptidoglycan classification A1γ type structure cross-linkage

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Compound Focus: N-acetylmuramic acid

CAS No.: 10597-89-4

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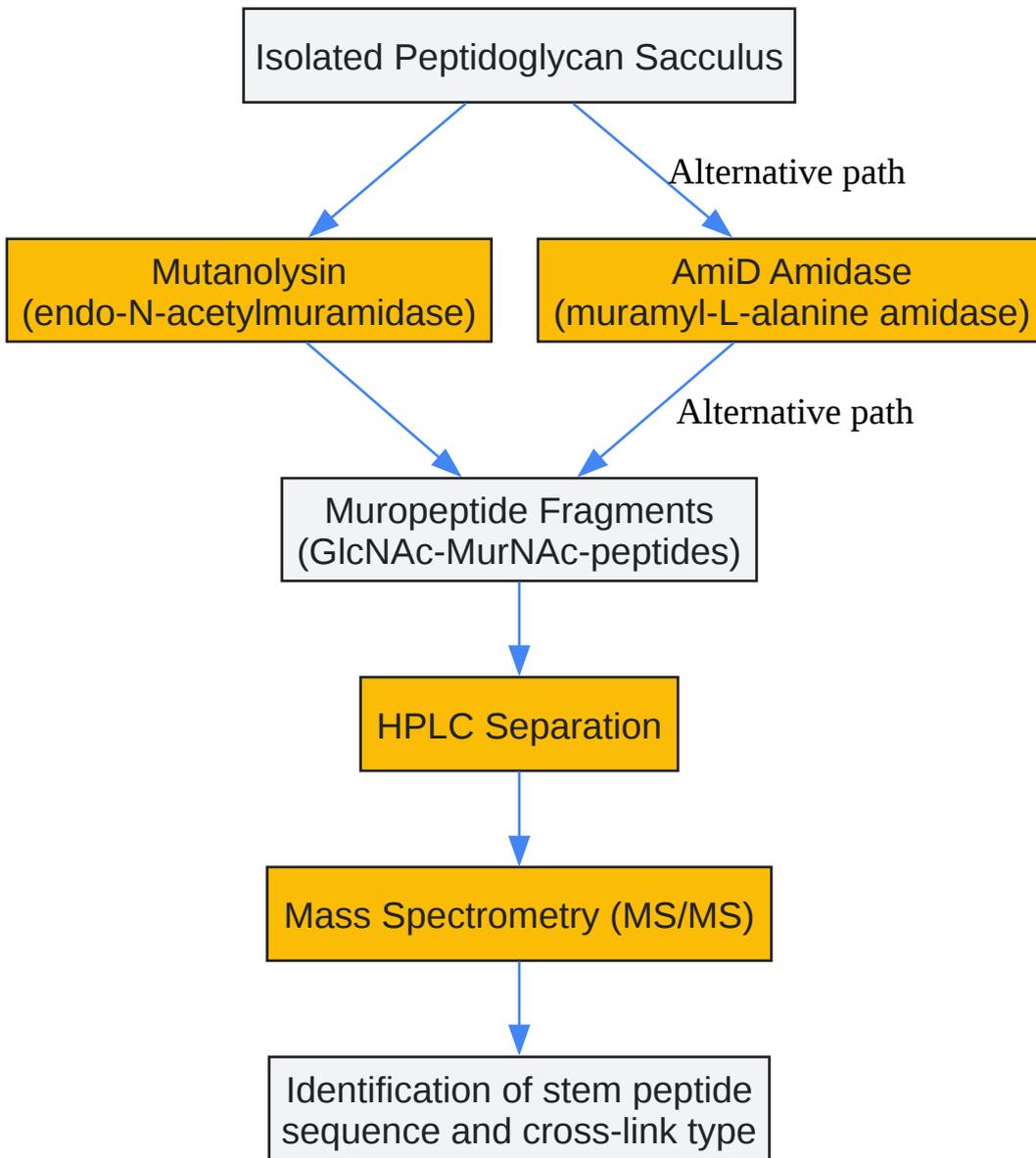
Structure and Architecture

The A1γ peptidoglycan forms a single, massive macromolecule known as the sacculus, which envelops the bacterial cell.

- **Glycan Backbone:** Composed of alternating β-1,4-linked N-acetylglucosamine (GlcNAc) and **N-acetylmuramic acid** (MurNAc) residues [1] [2].
- **Mesh-like Network:** The linear glycan strands are cross-linked via the peptide side chains attached to MurNAc, forming a flexible, mesh-like layer that protects the cell from internal turgor pressure and determines cell shape [1].
- **Spatial Arrangement:** In a growing *E. coli* cell, approximately **40% of the peptides are cross-linked**, creating a strong yet elastic network [1]. The glycan strands are generally arranged perpendicular to the long axis of the cell [1].

Experimental Analysis of A1γ Peptidoglycan

Validating the A1γ structure requires a combination of enzymatic digestion and analytical techniques to confirm its key components.



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Experimental workflow for A1γ peptidoglycan structure analysis

The table below outlines the core protocols for these key experiments.

Experimental Goal	Detailed Methodology
Confirm Presence of Core Sugars	Digest purified cell walls with mutanolysin. Treat the digest with kinases (MurK for GlcNAc/MurNAc; AnmK for anhMurNAc) and γ - ³² P-ATP. Analyze radioactive phosphorylation products via thin-layer chromatography (TLC) and

Experimental Goal	Detailed Methodology
	autoradiography to confirm the presence of MurNAc, GlcNAc, and anhMurNAc [2].
Elucidate Muropeptide Structure	Digest isolated peptidoglycan with mutanolysin or muramyl-L-alanine amidase. Reduce the resulting fragments with sodium borohydride. Separate the reduced muropeptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . Analyze eluted peaks using Electrospray Ionization Mass Spectrometry (ESI-MS/MS) to determine the mass and sequence of monomers (e.g., GlcNAc-MurNAc-tetrapeptide) and cross-linked dimers (e.g., GlcNAc-MurNAc-tetra-tetra-MurNAc-GlcNAc) [2].
Determine DAP Stereochemistry	Hydrolyze purified peptidoglycan to release individual amino acids. Derivatize the hydrolysate with dabsyl chloride. Analyze the dabsyl-derivatized amino acids by RP-HPLC and compare the retention times to standards of meso-DAP and LL-DAP to confirm the presence of meso-DAP [2].

Biological Significance and Functional Regulation

The A1 γ structure is not static; its modification plays a critical role in bacterial physiology and defense.

- **Regulation of Autolysins:** Lytic transglycosylases (LTs), essential enzymes that cleave glycan strands to allow cell wall growth and remodeling, are inhibited by the presence of **LD-crosslinks** [3]. These are an alternative type of cross-link formed by L,D-transpeptidases (LDTs) that connect the L- and D-stereocenters of two mDAP residues. An increase in LD-crosslinking reduces LT activity, thereby controlling the release of immunogenic PG fragments and providing resistance against predatory LTs from competing bacteria or bacteriophages [3].
- **Connection to Outer Membrane (Gram-negatives):** In many Gram-negative bacteria, the abundant Braun's lipoprotein (Lpp) covalently tethers the peptidoglycan sacculus to the outer membrane, with its C-terminal lysine linked to the mDAP of stem peptides via L,D-transpeptidases [1].

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